PROTAC BRAF-V600E degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC BRAF-V600E degrader-1 is a potent compound designed to target and degrade the BRAF-V600E mutant protein. This compound is part of the PROTAC (Proteolysis Targeting Chimera) class, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant efficacy in inhibiting the growth of melanoma cells by targeting the BRAF-V600E mutation, a common mutation in various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRAF-V600E degrader-1 involves the coupling of a BRAF inhibitor with a ligand for an E3 ubiquitin ligase via a linker. The BRAF inhibitor, such as vemurafenib, is linked to a ligand for the von Hippel Lindau E3 ubiquitin ligase using a piperazine linker . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated synthesizers and high-throughput screening methods to ensure purity and efficacy. The process would include multiple purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC BRAF-V600E degrader-1 primarily undergoes substitution reactions during its synthesis. The key reactions involve the formation of amide bonds between the BRAF inhibitor and the E3 ligase ligand .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include organic solvents like DMSO, coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), and catalysts like 4-dimethylaminopyridine (DMAP) . The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants .
Major Products
The major product of these reactions is the this compound compound itself, which is characterized by its ability to selectively degrade the BRAF-V600E mutant protein .
Applications De Recherche Scientifique
PROTAC BRAF-V600E degrader-1 has a wide range of scientific research applications:
Mécanisme D'action
PROTAC BRAF-V600E degrader-1 exerts its effects by inducing the degradation of the BRAF-V600E mutant protein via the ubiquitin-proteasome system. The compound forms a ternary complex with the BRAF-V600E protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This degradation disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
PROTAC BRAF-V600E degrader-1 is unique in its high selectivity for the BRAF-V600E mutant protein over wild-type BRAF. This selectivity minimizes off-target effects and enhances the therapeutic potential of the compound . Additionally, its ability to induce protein degradation rather than merely inhibiting protein function provides a more effective approach to targeting oncogenic proteins .
Propriétés
Formule moléculaire |
C48H54F2N10O10S |
---|---|
Poids moléculaire |
1001.1 g/mol |
Nom IUPAC |
N-[3-[5-[[1-[3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C48H54F2N10O10S/c1-3-25-71(66,67)56-36-8-7-34(49)45(43(36)50)59-28-33(30-26-51-29-52-27-30)44-37(59)9-11-39(54-44)57(2)31-13-17-58(18-14-31)41(62)15-19-68-21-23-70-24-22-69-20-16-53-35-6-4-5-32-42(35)48(65)60(47(32)64)38-10-12-40(61)55-46(38)63/h4-9,11,26-29,31,38,53,56H,3,10,12-25H2,1-2H3,(H,55,61,63) |
Clé InChI |
FMUGAZVOOIUFAT-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)C(=O)CCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CN=CN=C8)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.